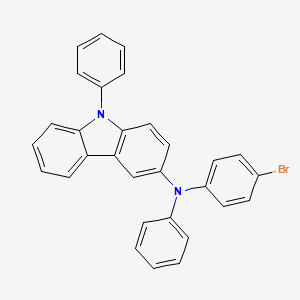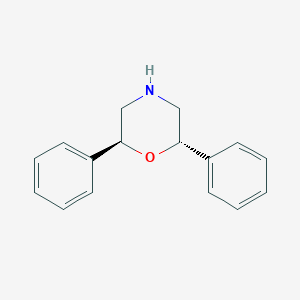
2-(3-Bromophenyl)-4-phenylquinazoline
Vue d'ensemble
Description
2-(3-Bromophenyl)-4-phenylquinazoline: is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound features a bromine atom attached to the phenyl ring at the third position and a phenyl group attached to the fourth position of the quinazoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-4-phenylquinazoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions often include a base such as potassium carbonate, a palladium catalyst like Pd(PPh3)4, and a solvent such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is scalable. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Electrophilic Aromatic Substitution (EAS): The bromine atom on the phenyl ring makes the compound susceptible to further electrophilic aromatic substitution reactions. Common reagents for EAS include halogens (e.g., Cl2, Br2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3).
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Typical reagents include sodium methoxide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinazoline N-oxides or reduction reactions to form dihydroquinazolines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
EAS Products: Substituted quinazolines with various functional groups.
Nucleophilic Substitution Products: Compounds where the bromine atom is replaced by other functional groups.
Oxidation/Reduction Products: Quinazoline N-oxides or dihydroquinazolines.
Applications De Recherche Scientifique
Chemistry: 2-(3-Bromophenyl)-4-phenylquinazoline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine: Quinazoline derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties . The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials . Its reactivity and functional groups make it suitable for creating polymers, dyes, and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenyl)-4-phenylquinazoline in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, quinazoline derivatives are known to inhibit tyrosine kinases , which play a crucial role in cell signaling pathways related to cancer . By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and survival.
Comparaison Avec Des Composés Similaires
2-Phenylquinazoline: Lacks the bromine substituent, resulting in different reactivity and biological activity.
4-Phenylquinazoline: Similar structure but without the bromine atom, affecting its chemical properties.
3-Bromoquinazoline: Contains the bromine atom but lacks the phenyl group at the fourth position.
Uniqueness: 2-(3-Bromophenyl)-4-phenylquinazoline is unique due to the presence of both the bromine atom and the phenyl group. This combination influences its reactivity, making it a versatile intermediate in organic synthesis and a potential candidate for drug development. The bromine atom enhances its electrophilic properties, while the phenyl group contributes to its stability and interaction with biological targets.
Propriétés
IUPAC Name |
2-(3-bromophenyl)-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2/c21-16-10-6-9-15(13-16)20-22-18-12-5-4-11-17(18)19(23-20)14-7-2-1-3-8-14/h1-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTGJLAJVNZAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


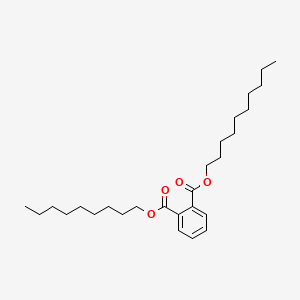

![3',5'-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Thymidine](/img/structure/B3394239.png)
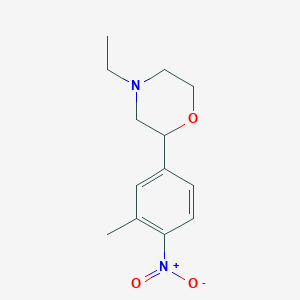
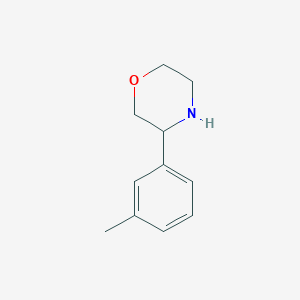
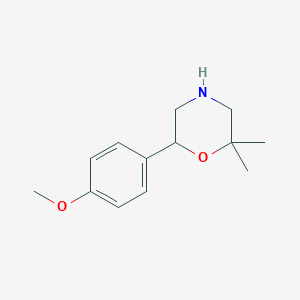
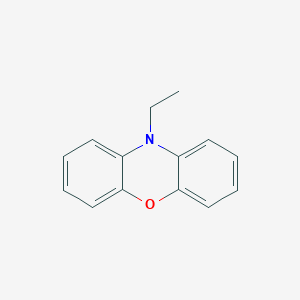
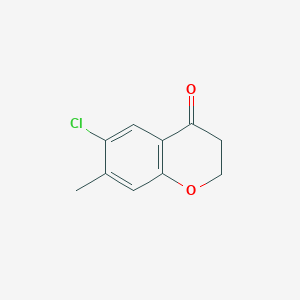
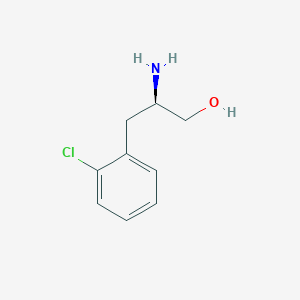
![10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one](/img/structure/B3394287.png)
![10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B3394295.png)

